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molecular formula C9H21NO B094052 N,N-dimethylheptan-1-amine Oxide CAS No. 15290-93-4

N,N-dimethylheptan-1-amine Oxide

Cat. No. B094052
M. Wt: 159.27 g/mol
InChI Key: SOVWKKYLBJMOPM-UHFFFAOYSA-N
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Patent
US04411893

Procedure details

To 28.6 g of dimethylheptyl amine was added slowly 100 ml 30% H2O2 as in Example 4 to give the dimethylheptyl amine oxide. NMR showed the resulting semisolid material to contain 29% water and 71% of the amine oxide.
Quantity
28.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[OH:11]O>>[CH3:1][N+:2]([O-:11])([CH3:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
28.6 g
Type
reactant
Smiles
CN(CCCCCCC)C
Name
Quantity
100 mL
Type
reactant
Smiles
OO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C[N+](CCCCCCC)(C)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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